REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:11][CH3:12])=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[N+:13]([O-])([OH:15])=[O:14]>CC(O)=O>[CH3:10][O:9][C:5]1[CH:6]=[C:7]([N+:13]([O-:15])=[O:14])[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[O:11][CH3:12]
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=CC1)OC)OC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept at 70° C.
|
Type
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TEMPERATURE
|
Details
|
by cooling as necessary in a water bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
remained at 65° C. for several min
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
ADDITION
|
Details
|
Ice/water was added
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid product which
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
ADDITION
|
Details
|
1M NaOH (500 mL) was added
|
Type
|
STIRRING
|
Details
|
stirred with the solid for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water until the washings
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |